3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-phenyl-1H-pyrrole-2,5-dione
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Overview
Description
3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-1-PHENYL-1H-PYRROLE-2,5-DIONE is a complex organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a pyrrole ring substituted with a phenyl group and an amino group linked to a 3,4-dimethoxyphenethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-1-PHENYL-1H-PYRROLE-2,5-DIONE typically involves multiple steps. One common method starts with the preparation of 3,4-dimethoxyphenethylamine, which is then reacted with a suitable pyrrole derivative under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. The reaction is usually carried out at temperatures ranging from 0°C to 20°C to ensure optimal yield and minimize side reactions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated synthesis systems to enhance yield and purity. The industrial process also focuses on minimizing waste and optimizing the use of raw materials to make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-1-PHENYL-1H-PYRROLE-2,5-DIONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring, using reagents like sodium hydroxide or potassium tert-butoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Sodium hydroxide, potassium tert-butoxide, dichloromethane as a solvent
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-1-PHENYL-1H-PYRROLE-2,5-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a monoamine oxidase inhibitor and its effects on neurotransmitter systems.
Industry: Utilized in the development of new materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of 3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-1-PHENYL-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets and pathways. It is known to act as a monoamine oxidase inhibitor, which means it can inhibit the breakdown of neurotransmitters such as dopamine and serotonin. This inhibition leads to increased levels of these neurotransmitters in the brain, which can have various physiological effects. The compound’s interaction with receptors and enzymes is also a key aspect of its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.
Mescaline: A naturally occurring psychedelic compound with a similar phenethylamine structure.
Bevantolol: A beta-adrenergic antagonist with a similar 3,4-dimethoxyphenethyl moiety
Uniqueness
3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-1-PHENYL-1H-PYRROLE-2,5-DIONE is unique due to its combination of a pyrrole ring with a phenyl group and a 3,4-dimethoxyphenethyl moiety.
Properties
Molecular Formula |
C20H20N2O4 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethylamino]-1-phenylpyrrole-2,5-dione |
InChI |
InChI=1S/C20H20N2O4/c1-25-17-9-8-14(12-18(17)26-2)10-11-21-16-13-19(23)22(20(16)24)15-6-4-3-5-7-15/h3-9,12-13,21H,10-11H2,1-2H3 |
InChI Key |
SCFSLZSMRTWZOP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=CC(=O)N(C2=O)C3=CC=CC=C3)OC |
Origin of Product |
United States |
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